8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Catalog No.
S3333541
CAS No.
1020040-56-5
M.F
C9H5F3N2O
M. Wt
214.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbal...

CAS Number

1020040-56-5

Product Name

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-14-4-6(5-15)13-8(7)14/h1-5H

InChI Key

KQBDUKONTISXET-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C=O

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C=O

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H5F3N2O\text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{O}. It features an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused to an imidazole ring. The compound is characterized by a trifluoromethyl group at the 8-position and an aldehyde functional group at the 2-position. This unique substitution pattern imparts distinctive chemical properties and potential biological activities, making it a significant compound in organic synthesis and pharmaceutical research .

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts .

These reactions are typically conducted in organic solvents like dichloromethane or ethanol and may require specific catalysts and temperature conditions to optimize yields.

Research indicates that 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde exhibits significant biological activities. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with various biological targets. This compound's unique structure may also influence its binding affinity to specific enzymes and receptors, contributing to its therapeutic potential .

The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves several steps:

  • Preparation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.
  • Cyclization: Following the formation of the initial structure, cyclization is performed to create the imidazo ring.
  • Functionalization: The trifluoromethyl group is introduced at the 8-position through various methods such as electrophilic fluorination or using trifluoromethylating agents.
  • Aldehyde Introduction: Finally, the aldehyde group is added at the 2-position through oxidation of a suitable precursor .

These methods allow for the efficient synthesis of this compound while maintaining high yields.

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex heterocyclic compounds.
  • Pharmaceutical Development: The compound is explored for its potential use in drug discovery and development due to its biological activities.
  • Material Science: It is utilized in developing advanced materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals .

Interaction studies of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde focus on its binding affinity to various biological targets. These studies often involve:

  • Receptor Binding Assays: To determine how well the compound interacts with specific receptors involved in disease pathways.
  • Enzyme Inhibition Studies: Assessing the compound's ability to inhibit enzymes that play critical roles in cellular processes.
  • Cellular Uptake Studies: Evaluating how effectively the compound penetrates cell membranes and its subsequent biological effects .

These studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-(Trifluoromethyl)imidazo[1,2-a]pyridineLacks aldehyde groupDifferent reactivity and biological activity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineContains chlorine instead of aldehydeVaries in chemical properties and applications
8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehydeContains isopropyl substitutionAlters reactivity patterns significantly

The uniqueness of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds. This makes it a valuable candidate for various research and industrial applications .

XLogP3

2.4

Wikipedia

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Dates

Modify: 2023-07-26

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